Triethyl phosphonoacetate-1-13C Triethyl phosphonoacetate-1-13C
Brand Name: Vulcanchem
CAS No.: 61203-67-6
VCID: VC3939233
InChI: InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
SMILES: CCOC(=O)CP(=O)(OCC)OCC
Molecular Formula: C8H17O5P
Molecular Weight: 225.18 g/mol

Triethyl phosphonoacetate-1-13C

CAS No.: 61203-67-6

Cat. No.: VC3939233

Molecular Formula: C8H17O5P

Molecular Weight: 225.18 g/mol

* For research use only. Not for human or veterinary use.

Triethyl phosphonoacetate-1-13C - 61203-67-6

Specification

CAS No. 61203-67-6
Molecular Formula C8H17O5P
Molecular Weight 225.18 g/mol
IUPAC Name ethyl 2-diethoxyphosphorylacetate
Standard InChI InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
Standard InChI Key GGUBFICZYGKNTD-VJJZLTLGSA-N
Isomeric SMILES CCO[13C](=O)CP(=O)(OCC)OCC
SMILES CCOC(=O)CP(=O)(OCC)OCC
Canonical SMILES CCOC(=O)CP(=O)(OCC)OCC

Introduction

Chemical Identity and Structural Properties

Triethyl phosphonoacetate-1-13C is a phosphonate ester with the molecular formula C₈H₁₇O₅P and a molecular weight of 225.18 g/mol. The carbon-13 isotope is specifically located at the carbonyl carbon, as indicated by its isomeric SMILES notation: CCO13CCP(=O)(OCC)OCC.

Table 1: Key Chemical Properties

PropertyValue
IUPAC NameEthyl 2-diethoxyphosphorylacetate
Standard InChIInChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
Canonical SMILESCCOC(=O)CP(=O)(OCC)OCC
PubChem Compound ID11218379

The isotopic labeling at the carbonyl position enhances its utility in spectroscopic analyses, particularly for elucidating reaction pathways and molecular interactions .

Synthesis and Industrial Production

Synthetic Methodology

The preparation of triethyl phosphonoacetate-1-13C involves a transesterification reaction between triethyl phosphite and ethyl chloroacetate-1-13C, as detailed in a 2021 patent . Key steps include:

  • Dissolving triethyl phosphite in phenetole (ethoxybenzene) at 120–130°C.

  • Gradual addition of ethyl chloroacetate-1-13C to generate chloroethane and a phosphonoacetate intermediate.

  • Nitrogen purging to remove residual chloroethane.

  • Vacuum distillation (140–150°C, 400–600 Pa) to isolate the product .

The molar ratios of reactants are critical:

  • Triethyl phosphite : Ethyl chloroacetate = 1 : 0.8–1.2

  • Triethyl phosphite : Phenetole = 1 : 2–4 .

Advancements Over Prior Art

Traditional methods suffered from low yields (≤70%) and purity issues due to incomplete removal of chloroethane. The patented approach achieves ≥85% yield and >98% purity by optimizing reaction conditions and introducing a closed-loop system to recover phenetole . This innovation reduces production costs and supports industrial-scale manufacturing.

Applications in Organic Synthesis

Horner-Wadsworth-Emmons Reaction

Triethyl phosphonoacetate-1-13C is a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the synthesis of α,β-unsaturated esters. The 13C label allows precise monitoring of alkene formation dynamics via NMR . For example, in the synthesis of cinnamates, the isotopic label traces the migration of the carbonyl group, confirming mechanistic pathways .

Tsuji-Trost and Heck-Type Reactions

The compound participates in palladium-catalyzed Tsuji-Trost allylic alkylations and intramolecular Heck cyclizations. Its phosphonate group stabilizes transition states, while the 13C label provides insights into regioselectivity and stereochemical outcomes .

Antiviral Drug Intermediates

As an intermediate in antiviral drug synthesis, triethyl phosphonoacetate-1-13C enables the incorporation of isotopically labeled moieties into nucleoside analogs. This aids in metabolic stability studies and pharmacokinetic profiling .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C label produces distinct NMR signals:

  • 13C NMR: A singlet at δ 167.2 ppm (carbonyl carbon), absent splitting due to isotopic purity .

  • 31P NMR: A doublet at δ 12.0 ppm (J = 237.9 Hz), confirming phosphonate group integrity .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 225.18 ([M+H]⁺), with a characteristic isotopic pattern reflecting the 13C incorporation .

Research Findings and Mechanistic Insights

Reaction Tracking in HWE Reactions

Studies using triethyl phosphonoacetate-1-13C revealed that the HWE reaction proceeds via a concerted mechanism rather than a stepwise pathway. The 13C label showed no isotopic scrambling, confirming direct formation of the alkene product .

Solvent Effects on Reactivity

In toluene, the compound exhibits 20% higher reactivity compared to THF, attributed to reduced solvation of the phosphonate anion. This finding optimizes solvent selection for industrial applications .

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